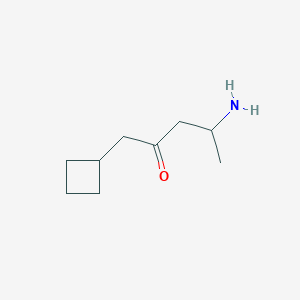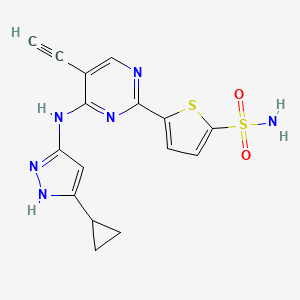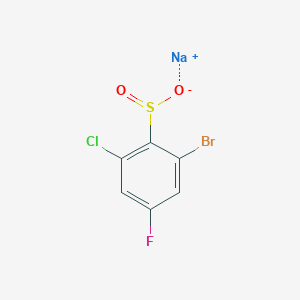
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrClFNaO2S and a molecular weight of 295.49 g/mol . This compound is known for its unique combination of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a valuable reagent in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-6-chloro-4-fluorobenzene. This process can be achieved through the reaction of the corresponding aryl halide with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and selectivity. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Chlorobenzene: Contains a chlorine atom attached to the benzene ring.
Bromobenzene: Contains a bromine atom attached to the benzene ring
Uniqueness
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is unique due to the presence of multiple halogen atoms and a sulfonate group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H2BrClFNaO2S |
|---|---|
Poids moléculaire |
295.49 g/mol |
Nom IUPAC |
sodium;2-bromo-6-chloro-4-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
Clé InChI |
HLWYYSSFPAXETJ-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Br)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
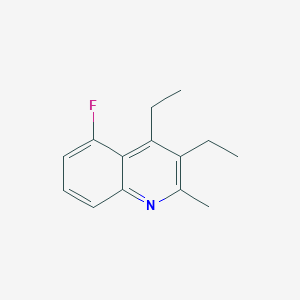


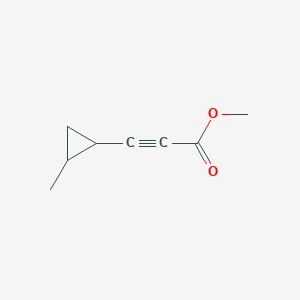
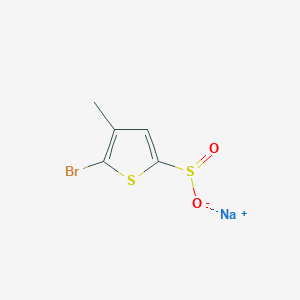
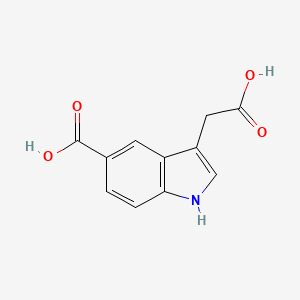
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)

